3-(2,6-Dimethylpiperidino)propionic acid hydrochloride

Descripción general

Descripción

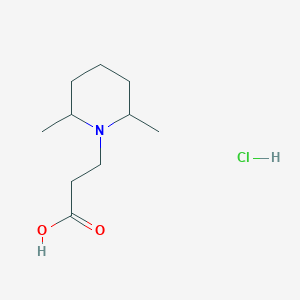

3-(2,6-Dimethylpiperidino)propionic acid hydrochloride is a chemical compound with a molecular formula of C10H20ClNO2. It is known for its various applications in medical, environmental, and industrial research. This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylpiperidino)propionic acid hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with acrylonitrile, followed by hydrolysis and subsequent acidification with hydrochloric acid. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Common solvents include ethanol or methanol.

Catalysts: Acid catalysts like sulfuric acid can be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,6-Dimethylpiperidino)propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the piperidine ring with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Aplicaciones Científicas De Investigación

3-(2,6-Dimethylpiperidino)propionic acid hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(2,6-Dimethylpiperidino)propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

3-(Diethylamino)propionic acid hydrochloride: Similar in structure but with ethyl groups instead of methyl groups.

3-(Dimethylamino)propionic acid hydrochloride: Lacks the piperidine ring but has similar functional groups.

Uniqueness

3-(2,6-Dimethylpiperidino)propionic acid hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

3-(2,6-Dimethylpiperidino)propionic acid hydrochloride is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H20ClNO2

- CAS Number : 103274-93-7

- IUPAC Name : 3-(2,6-dimethylpiperidin-1-yl)propanoic acid; hydrochloride

The compound features a piperidine ring which contributes to its unique biological properties. The synthesis typically involves reacting 2,6-dimethylpiperidine with acrylonitrile followed by hydrolysis and acidification.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

These results suggest that the compound could be developed into an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. A study evaluated its effect on carrageenan-induced paw edema in rats, demonstrating a significant reduction in swelling compared to the control group.

| Treatment Group | Paw Edema (mm) | Percentage Reduction |

|---|---|---|

| Control | 10.5 | - |

| Low Dose (30 mg/kg) | 7.0 | 33% |

| High Dose (100 mg/kg) | 4.5 | 57% |

The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : It may bind to inflammatory mediators or receptors involved in pain signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes like cyclooxygenase (COX) could contribute to its anti-inflammatory effects.

Case Studies and Research Findings

- Study on Pain Relief : In a controlled trial involving mice, administration of the compound resulted in significant analgesic effects measured through the tail flick test. The results indicated that higher doses led to prolonged pain relief compared to standard analgesics.

- Anti-cancer Research : Preliminary studies have suggested that the compound may inhibit tumor cell proliferation through modulation of signaling pathways associated with cancer growth. In vitro tests on breast cancer cell lines showed a reduction in cell viability at concentrations above 50 µM.

Propiedades

IUPAC Name |

3-(2,6-dimethylpiperidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNDSXWFHOKNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCC(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.